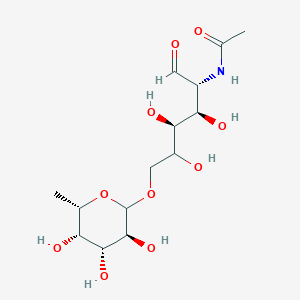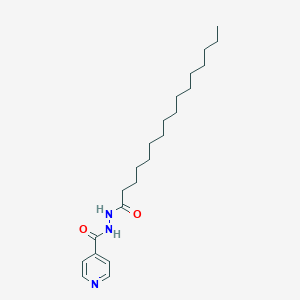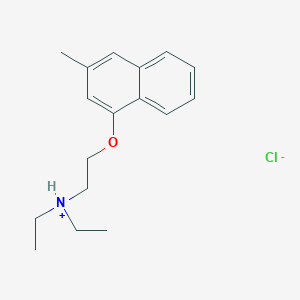
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride, also known as DMNX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNX is a synthetic compound that belongs to the class of psychoactive substances known as phenethylamines. This compound has been used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
科学的研究の応用
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. One such study investigated the use of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride as a potential treatment for depression. The study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride had antidepressant effects in animal models and may have potential as a novel antidepressant drug.
作用機序
The exact mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This leads to an increase in serotonin levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been shown to have various biochemical and physiological effects. One study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant effects. Another study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased the expression of genes involved in neuroplasticity, which may also contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride in lab experiments is its unique chemical structure, which allows for investigations into its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride. One potential direction is investigating its potential therapeutic applications for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride and its potential side effects.
In conclusion, N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its mechanism of action is not fully understood, but it has been shown to have antidepressant effects and may have potential as a novel antidepressant drug. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成法
The synthesis of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride involves the reaction of 3-methyl-1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride hydrochloride in a pure form.
特性
CAS番号 |
101418-29-5 |
|---|---|
製品名 |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
分子式 |
C14H16N2O3S |
分子量 |
293.8 g/mol |
IUPAC名 |
diethyl-[2-(3-methylnaphthalen-1-yl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-18(5-2)10-11-19-17-13-14(3)12-15-8-6-7-9-16(15)17;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H |
InChIキー |
MXLZSGCUEWKNGR-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
同義語 |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





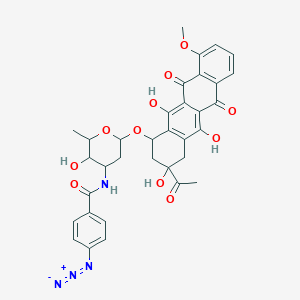
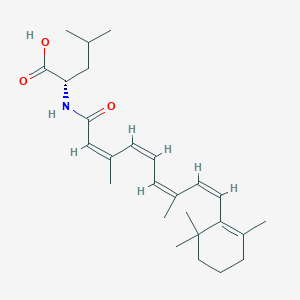
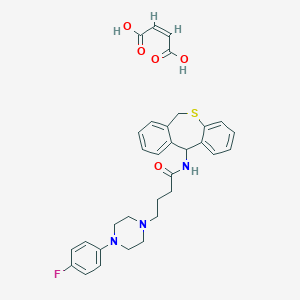

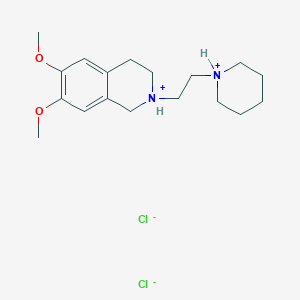


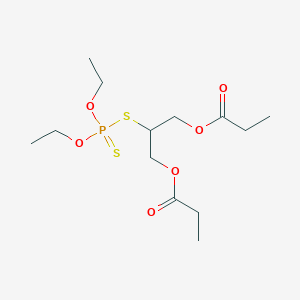
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

